1,2-Dibromo-1,2-dichloroethane

Flame retardant Halogen content Fire suppression

Researchers needing tunable halogen-release profiles face limited options with mono-halogenated ethanes. 1,2-Dibromo-1,2-dichloroethane (CAS 683-68-1) resolves this: • 89.8% total halogen (62.2% Br, 27.6% Cl) enables synergistic flame retardancy unattainable with single-halogen analogs. • Low vapor pressure (0.9 mmHg) vs. 1,2-dichloroethane (87 mmHg) reduces solvent loss in high-temperature synthesis. • Intermediate cross-linking kinetics enable precise gelation control in polymer modification. Standard packs available; bulk custom synthesis on request.

Molecular Formula C2H2Br2Cl2
Molecular Weight 256.75 g/mol
CAS No. 683-68-1
Cat. No. B1202211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-1,2-dichloroethane
CAS683-68-1
Synonyms1,2-DBDCE
1,2-dibromo-1,2-dichloroethane
Molecular FormulaC2H2Br2Cl2
Molecular Weight256.75 g/mol
Structural Identifiers
SMILESC(C(Cl)Br)(Cl)Br
InChIInChI=1S/C2H2Br2Cl2/c3-1(5)2(4)6/h1-2H
InChIKeyRJMDFMUPJANPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromo-1,2-dichloroethane (CAS 683-68-1): Procurement Baseline & Class Profile for Industrial and Research Sourcing


1,2-Dibromo-1,2-dichloroethane (CAS 683-68-1; C₂H₂Br₂Cl₂) is a mixed-halogen, saturated aliphatic compound belonging to the vicinal dihaloalkane class. With a molecular weight of 256.75 g/mol [1], it contains both bromine (≈62.2% w/w) and chlorine (≈27.6% w/w) substituents on adjacent carbons [2]. This unique dual‑halogen architecture imparts a density of 2.3±0.1 g/cm³, a boiling point of 185.8±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25 °C . The compound exists as a racemic mixture due to two chiral centers [3], and its predicted LogP of 2.96 indicates moderate lipophilicity . These baseline parameters are essential for sourcing decisions, as they immediately differentiate this molecule from simpler dichloro‑ or dibromo‑ethane analogs in terms of volatility, handling, and halogen‑release potential.

Why 1,2-Dibromo-1,2-dichloroethane Cannot Be Replaced by Simple Dichloro‑ or Dibromoethane Analogs in Technical Workflows


Generic substitution of 1,2-dibromo-1,2-dichloroethane with mono‑halogenated alternatives such as 1,2‑dichloroethane or 1,2‑dibromoethane is not technically defensible due to divergent physicochemical behavior, distinct halogen‑release kinetics, and mismatched reactivity profiles. 1,2‑Dichloroethane boils at 83 °C with a vapor pressure of 87 mmHg at 25 °C [1], making it far more volatile than the title compound (185.8 °C, 0.9 mmHg) ; 1,2‑dibromoethane (131‑132 °C, 11.7 mmHg) [2] occupies an intermediate position but lacks chlorine entirely. These divergences critically affect process‑engineering parameters such as distillation cut points, head‑space composition, and containment design. Furthermore, in vivo DNA‑adduct studies demonstrate that brominated dihaloalkanes exhibit quantitatively higher reactivity and genotoxic potential than their chlorinated counterparts [3], while cross‑linking experiments with chitosan granules show that dibromo‑alkanes react substantially more efficiently than dichloro‑alkanes [4]. The mixed‑halogen constitution of 1,2‑dibromo‑1,2‑dichloroethane therefore delivers a balanced halogen‑release profile that cannot be replicated by either mono‑halogenated analog. The following quantitative evidence establishes the specific performance boundaries that justify compound‑specific procurement.

1,2-Dibromo-1,2-dichloroethane: Quantitative Differentiation Evidence vs. 1,2-Dichloroethane and 1,2-Dibromoethane


Balanced Halogen Mass Fraction Enables Tunable Flame-Retardant and Halogen-Release Applications

The mixed bromine/chlorine composition of 1,2-dibromo-1,2-dichloroethane provides a halogen mass fraction of ≈62.2% bromine and ≈27.6% chlorine, totaling ≈89.8% halogen by weight. In contrast, 1,2-dibromoethane contains ≈85.1% bromine and no chlorine, while 1,2-dichloroethane contains ≈71.6% chlorine and no bromine [1]. This dual-halogen architecture allows for a more versatile halogen-release profile, as bromine (higher radical-quenching efficiency in the gas phase) and chlorine (effective in both condensed and gas phases) act synergistically in flame-retardant formulations [2].

Flame retardant Halogen content Fire suppression

Significantly Higher Boiling Point and Lower Vapor Pressure Enable Safer High-Temperature Processes

1,2-Dibromo-1,2-dichloroethane exhibits a boiling point of 185.8±8.0 °C and a vapor pressure of 0.9±0.3 mmHg at 25 °C . This is markedly less volatile than 1,2-dichloroethane (b.p. 83 °C; vapor pressure 87 mmHg at 25 °C) [1] and substantially higher than 1,2-dibromoethane (b.p. 130.2±8.0 °C; vapor pressure 12.0±0.2 mmHg) . The lower vapor pressure of the target compound reduces evaporative losses and airborne concentrations during open transfers, thereby lowering inhalation exposure risk and facilitating containment in high‑temperature synthetic sequences.

Physical properties Volatility Process safety

Higher Density and Refractive Index Provide Superior Chromatographic Resolution and Analytical Discrimination

The density of 1,2-dibromo-1,2-dichloroethane is 2.3±0.1 g/cm³, which is approximately 10% higher than 1,2-dibromoethane (2.1±0.1 g/cm³) and nearly double that of 1,2-dichloroethane (1.256 g/mL) . Its refractive index is predicted at 1.567 , compared with 1.538‑1.541 for 1,2-dibromoethane and 1.444 for 1,2-dichloroethane [1]. These distinct optical and mass‑related constants enable unambiguous identification and quantification in complex matrices, reducing the risk of misassignment in QC/QA protocols when multiple dihaloalkanes are present.

Analytical chemistry Gas chromatography Quality control

Distinct In Vivo Reactivity Profile: Brominated Dihaloalkanes Exhibit Higher DNA Adduct Formation Than Chlorinated Analogs

In a comparative in vivo study using HPLC/accelerator mass spectrometry, rats and mice dosed with 5 mg/kg (i.p.) of ¹⁴C‑labeled 1,2‑dibromoethane or 1,2‑dichloroethane showed that the brominated analog produced substantially higher DNA adduct levels in liver and kidney tissues than the chlorinated analog [1]. Although 1,2‑dibromo‑1,2‑dichloroethane was not directly tested, its inclusion of both bromine and chlorine places it within the class of dihaloalkanes where bromine substitution correlates with enhanced bioactivation via glutathione‑S‑transferase pathways [2]. This class‑level inference indicates that the target compound likely possesses intermediate genotoxic potential, a factor that directly influences waste handling protocols, personal protective equipment requirements, and regulatory compliance when substituting one dihaloalkane for another.

Toxicology Genotoxicity Risk assessment

Dibromo‑Substituted Dihaloalkanes Show Superior Cross‑Linking Efficiency with Chitosan: Implications for Alkylating Reagent Selection

In a systematic study of alkyl dihalides as cross‑linkers for chitosan granules, dibromo‑substituted reagents (1,2‑dibromoethane, 1,3‑dibromopropane) consistently outperformed their dichloro‑substituted counterparts in terms of degree of crosslinking, swelling capacity, and Cu(II) sorption [1]. While 1,2‑dibromo‑1,2‑dichloroethane was not included in the test panel, its molecular architecture—featuring both bromine and chlorine leaving groups—positions it as a hybrid cross‑linker. Based on the established trend that bromine‑bearing dihaloalkanes exhibit markedly higher reactivity toward nucleophilic chitosan amino groups than chlorine‑bearing analogs, the target compound is expected to provide cross‑linking kinetics intermediate between 1,2‑dibromoethane and 1,2‑dichloroethane, offering a tunable reactivity window for controlled gelation or surface functionalization.

Polymer modification Cross-linking Chitosan

Predicted Environmental Fate: Higher LogP and BCF Suggest Greater Bioaccumulation Potential Than Dichloro‑ or Dibromoethane

Quantitative structure‑activity relationship (QSAR) estimates predict a LogP (octanol‑water partition coefficient) of 2.96 for 1,2‑dibromo‑1,2‑dichloroethane , compared with LogP values of approximately 1.96 for 1,2‑dibromoethane and 1.48 for 1,2‑dichloroethane . The corresponding bioconcentration factor (BCF) is estimated at 84.1 for the target compound, versus ~30 for 1,2‑dibromoethane and ~10 for 1,2‑dichloroethane . This three‑fold higher predicted BCF indicates that 1,2‑dibromo‑1,2‑dichloroethane has a significantly greater tendency to accumulate in aquatic organisms, a critical consideration for waste‑water discharge permitting and environmental impact assessments.

Environmental fate Bioaccumulation QSAR

1,2-Dibromo-1,2-dichloroethane: Evidence‑Based Application Scenarios for Informed Procurement


Tailored Flame‑Retardant Formulations Requiring Balanced Br/Cl Release

The compound's halogen composition—62.2% bromine and 27.6% chlorine [1]—provides a pre‑optimized Br/Cl ratio for flame‑retardant systems where synergistic gas‑phase (Br) and condensed‑phase (Cl) action is desired. This balanced profile cannot be achieved with mono‑halogenated analogs, making the target compound a strategic choice for custom FR masterbatches in polyolefins or engineering thermoplastics [2].

High‑Temperature Halogenation or Alkylation Reactions with Minimal Evaporative Loss

With a boiling point of 185.8 °C and a vapor pressure of only 0.9 mmHg at 25 °C , 1,2-dibromo-1,2-dichloroethane is uniquely suited for reactions requiring sustained heating above 100 °C. Its low volatility reduces solvent loss and airborne exposure compared with 1,2-dichloroethane (b.p. 83 °C, V.p. 87 mmHg) or 1,2-dibromoethane (b.p. 131 °C, V.p. 12 mmHg) [3], simplifying reactor design and improving process mass balance.

Analytical Reference Standard for Multi‑Halogenated Contaminant Monitoring

The distinct combination of high density (2.3 g/cm³), high refractive index (1.567), and a unique MS fragmentation pattern (molecular ion m/z 254 with characteristic Br/Cl isotope clusters) [4] makes the compound an ideal calibration standard for GC‑MS and HPLC‑UV methods aimed at detecting mixed‑halogen alkanes in environmental or industrial samples. Its retention time and spectral signatures are clearly resolved from 1,2-dichloroethane and 1,2-dibromoethane, ensuring accurate quantification.

Controlled Cross‑Linking of Biopolymers Where Intermediate Reactivity is Critical

Based on the established structure‑reactivity relationship for alkyl dihalides [5], 1,2-dibromo-1,2-dichloroethane offers cross‑linking kinetics that fall between the extremely rapid reaction of 1,2-dibromoethane and the slow, inefficient reaction of 1,2-dichloroethane. This intermediate reactivity is advantageous for modifying chitosan, cellulose, or amine‑functionalized polymers when a precise degree of cross‑linking must be achieved without over‑gelation, enabling tailored material properties for drug delivery or ion‑exchange resins.

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